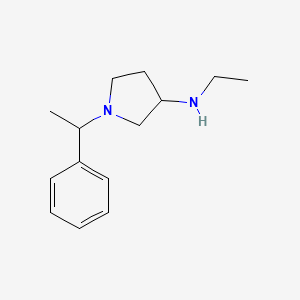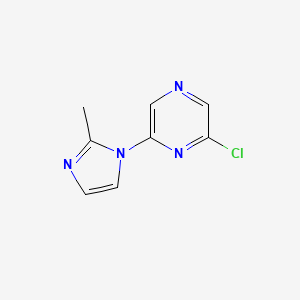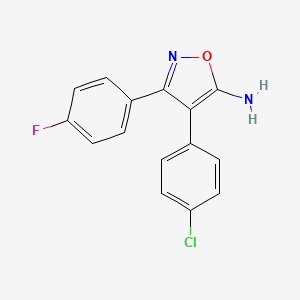
3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)プロパン酸メチル
概要
説明
科学的研究の応用
鈴木・宮浦クロスカップリング反応
“3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)プロパン酸メチル” は、鈴木・宮浦クロスカップリング反応における試薬として使用される可能性があります。 この反応は、炭素-炭素結合を形成するための強力なツールであり、医薬品やポリマーを含む複雑な有機化合物の合成に広く使用されています .
エステル交換反応
この化合物は、エステル交換反応にも関与する可能性があります。 これらの反応は、バイオディーゼルの製造や脂肪や油の改変に不可欠です .
アミノチアゾールの合成
アミノチアゾールは、γ-セクレターゼモジュレーターとしての可能性から、医薬品化学において重要です。 この化合物は、このような構造の調製に使用できる可能性があります .
骨髄増殖性疾患に対するJAK2阻害剤
この化合物は、潜在的なJAK2阻害剤であるアミノピリドインドールカルボキサミドの合成に使用される可能性があります。 これらの阻害剤は、骨髄増殖性疾患の治療に使用できます .
ディールス・アルダー反応
スチレンとトランス-β-ニトロスチレンとのディールス・アルダー反応に使用でき、これらはさまざまな環状化合物の合成に使用される重要な炭素-炭素結合形成反応です .
蛍光プローブおよび分析試薬
この化合物は、その化学構造により、光や他の物質と相互作用することができ、測定および分析できるため、蛍光プローブまたは分析試薬として役立つ可能性があります .
作用機序
Target of Action
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronic ester derivative. The primary targets of this compound are alkyl or aryl alkynes and alkenes . These targets play a crucial role in various chemical reactions, particularly in the formation of complex organic compounds.
Mode of Action
This compound interacts with its targets through a process known as hydroboration . In the presence of transition metal catalysts, it adds across the carbon-carbon triple or double bond of alkynes or alkenes, respectively . This interaction results in the formation of organoboron compounds, which can undergo further reactions.
Biochemical Pathways
The hydroboration of alkyl or aryl alkynes and alkenes leads to the formation of organoboron compounds . These compounds can participate in various biochemical pathways, including coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . The resulting aryl boronates can be used in Suzuki-Miyaura cross-coupling reactions, leading to the formation of biaryl compounds.
Result of Action
The result of the action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is the formation of organoboron compounds . These compounds are valuable intermediates in organic synthesis, leading to the production of a wide range of complex organic compounds.
Action Environment
The action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can be influenced by various environmental factors. For instance, the presence of transition metal catalysts is crucial for its interaction with alkyl or aryl alkynes and alkenes . Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as palladium catalysts, which facilitate the Suzuki-Miyaura cross-coupling reactions. This compound also interacts with proteins and other biomolecules involved in the catalytic cycle, enhancing the efficiency and selectivity of the reactions .
Cellular Effects
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate involves its binding interactions with biomolecules. It acts as a ligand for palladium catalysts, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This compound can also inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .
Dosage Effects in Animal Models
The effects of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate in animal models vary with different dosages. At low doses, the compound may enhance certain biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .
Metabolic Pathways
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This compound is also known to participate in reactions that produce intermediate compounds, which can further influence metabolic processes .
Transport and Distribution
Within cells and tissues, Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is transported and distributed through interactions with transporters and binding proteins. These interactions help in its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution can also affect its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules, thereby modulating its biochemical effects. The compound’s activity can be influenced by its presence in different subcellular environments .
特性
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO4/c1-9(2)10(3,4)15-11(14-9)7-6-8(12)13-5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDXLJYTYJQFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674907 | |
| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-77-5 | |
| Record name | Methyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420345.png)

![7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1420348.png)

![2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1420352.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1420355.png)






